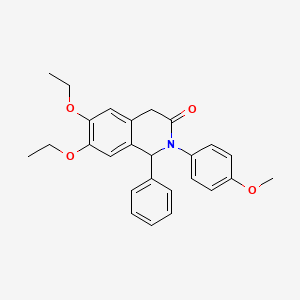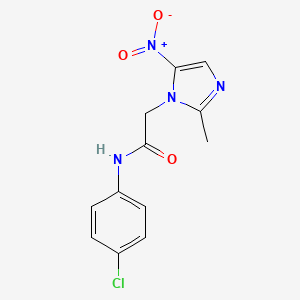
6,7-diethoxy-2-(4-methoxyphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of methoxy or ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized tetrahydroisoquinoline derivatives.
科学的研究の応用
6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxy-2-(4-methoxyphenyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-2-(4-methoxyphenyl)ethylchromone
- 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one
Uniqueness
6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is unique due to its specific substitution pattern and the presence of both methoxy and ethoxy groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
分子式 |
C26H27NO4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
6,7-diethoxy-2-(4-methoxyphenyl)-1-phenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C26H27NO4/c1-4-30-23-15-19-16-25(28)27(20-11-13-21(29-3)14-12-20)26(18-9-7-6-8-10-18)22(19)17-24(23)31-5-2/h6-15,17,26H,4-5,16H2,1-3H3 |
InChIキー |
TUTSOCBJGXIYGY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)OC)C4=CC=CC=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methyl-1,2-oxazol-3-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide](/img/structure/B11604272.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11604278.png)
![2-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}ethanol](/img/structure/B11604280.png)
![3-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-4-hydroxybenzoic acid](/img/structure/B11604291.png)
![(3Z)-1-benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11604297.png)
![7-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11604304.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11604312.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604320.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11604329.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11604331.png)
![2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604332.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604337.png)

![Ethyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11604347.png)
